molecular formula C20H24N2O3S B2474837 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 954686-75-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2474837
CAS RN: 954686-75-0
M. Wt: 372.48
InChI Key: PSRFQJODHHIXPH-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as IQ-1S, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. IQ-1S has been shown to have promising effects on various biological systems, making it a valuable tool for studying different biochemical and physiological processes.

Scientific Research Applications

Antitumor Activity

Novel tetrahydroquinoline derivatives, including compounds structurally related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, have been synthesized and evaluated for their antitumor activity. Some of these compounds showed more potent and efficacious antitumor activity compared to the reference drug Doxorubicin, indicating their potential as new antitumor agents (Alqasoumi et al., 2010).

Enzyme Inhibition for Therapeutic Applications

Isoquinolinesulfonamides, closely related to the compound , have been identified as potent inhibitors of various enzymes, including human carbonic anhydrases (hCAs) and cyclic nucleotide-dependent protein kinases. These inhibitory activities suggest potential therapeutic applications in diseases where modulation of enzyme activity is beneficial, such as in certain cancers or neurological disorders (Bruno et al., 2017), (Hidaka et al., 1984).

Agonist Activity in Receptor Modulation

Tetrahydroisoquinoline derivatives, similar in structure to this compound, have been explored for their activity as human beta3 adrenergic receptor agonists. This activity is significant for therapeutic strategies targeting metabolic disorders or cardiovascular diseases (Parmee et al., 2000).

Catalysis and Synthetic Chemistry

Some derivatives of tetrahydroquinoline and benzenesulfonamide have been used in the synthesis of half-sandwich ruthenium complexes, demonstrating their utility in catalysis and synthetic chemistry. These complexes have shown good activity as catalysts in transfer hydrogenation reactions, highlighting the potential of such compounds in facilitating chemical transformations (Dayan et al., 2013).

Antimicrobial Properties

Compounds incorporating quinoline and sulfonamide moieties have also been synthesized for their antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (2019).

properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(2)12-13-22-19-10-9-17(14-16(19)8-11-20(22)23)21-26(24,25)18-6-4-3-5-7-18/h3-7,9-10,14-15,21H,8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRFQJODHHIXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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